
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine, also known as DFP-1080, is a compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine exerts its effects by inhibiting the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting these enzymes, (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine has been shown to have a number of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and butyrylcholinesterase, (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine has also been shown to modulate the activity of certain ion channels and receptors in the brain. These effects may contribute to its potential therapeutic benefits in neurological disorders.
Advantages and Limitations for Lab Experiments
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which may limit its specificity for certain research applications.
Future Directions
There are several future directions for research on (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine. One area of research is the development of new drugs based on the structure of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine for the treatment of neurological disorders. Another area of research is the investigation of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine's effects on other enzymes and receptors in the brain, which may lead to the development of new therapeutic targets. Additionally, further studies on the pharmacokinetics and toxicity of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine are needed to determine its safety and efficacy as a therapeutic agent.
Synthesis Methods
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine can be synthesized using a multi-step process that involves the reaction of 2,3-difluoroacetophenone with 2-methyl-2-propanolamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine in its pure form.
Scientific Research Applications
(2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (2R)-3-(2,3-Difluorophenyl)-2-methylpropan-1-amine has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases, making it a potential therapeutic agent.
properties
IUPAC Name |
(2R)-3-(2,3-difluorophenyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(6-13)5-8-3-2-4-9(11)10(8)12/h2-4,7H,5-6,13H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZMWZKUJGTZQN-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=CC=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C(=CC=C1)F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


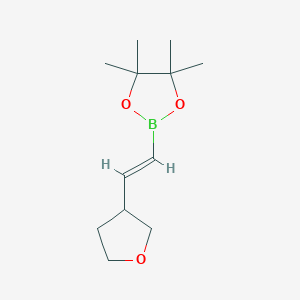
![N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2533592.png)
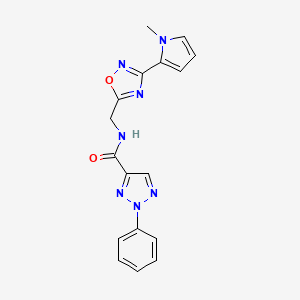
![4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2533594.png)
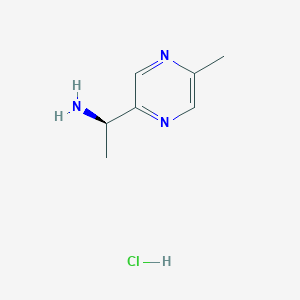
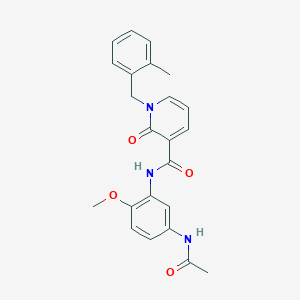

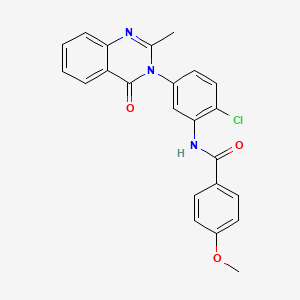
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea](/img/structure/B2533604.png)
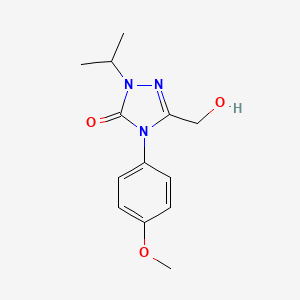
![N-[cyano(3,5-dichlorophenyl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2533607.png)
![3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic acid](/img/structure/B2533608.png)
![N-1,3-benzodioxol-5-yl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2533610.png)